molecular formula C19H26N6 B2805107 8,10-二甲基-4-(4-甲基哌嗪-1-基)-2-丙基吡啶并[2',3':3,4]吡唑并[1,5-a]吡嘧啶 CAS No. 902042-27-7

8,10-二甲基-4-(4-甲基哌嗪-1-基)-2-丙基吡啶并[2',3':3,4]吡唑并[1,5-a]吡嘧啶

货号: B2805107
CAS 编号: 902042-27-7
分子量: 338.459
InChI 键: NOYWSCSRSNWTQC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of organic compounds known as phenylpiperazines . It’s a novel class of inhibitors of cyclin-dependent kinases (CDKs) and has shown good potency as an inhibitor of CDKs . It’s being developed for its potential anticancer activity .


Synthesis Analysis

The synthesis of similar pyrimidine derivatives involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure analysis of similar compounds indicates that the dipole moment changes (Δμ) were calculated to be 10.3, 12.8, and 19.0 D .


Chemical Reactions Analysis

The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2. The introduction of a new hydrophobic side chain using organolithium reagents has been reported .

科学研究应用

合成与潜在应用

该化合物及其衍生物在有机化学领域已被广泛探索,以期在药物化学中得到应用,包括开发新的治疗剂。这些化合物在科学研究中的合成和应用带来了各种见解:

  • 四杂环体系的合成:8,10-二甲基-4-(4-甲基哌嗪-1-基)-2-丙基吡啶并[2',3':3,4]吡唑并[1,5-a]嘧啶衍生物已被合成并用于制备四杂环体系。这些体系是通过环缩合和后续反应获得的,展示了该化合物形成具有潜在生物活性的复杂杂环结构的多功能性 (El-Essawy, 2010).

  • PET 示踪剂的开发:该化合物的衍生物已被合成,可作为 PET(正电子发射断层扫描)示踪剂,用于神经炎症中 IRAK4 酶的成像。合成涉及多个步骤,得到具有高放射化学收率和纯度的化合物,表明它们适用于体内成像研究 (Wang 等,2018).

  • 抗癌和抗炎剂:与查询化合物相关的吡唑并嘧啶新衍生物已被合成并评估其抗癌和抗 5-脂氧合酶活性。发现这些化合物表现出显着的生物活性,表明它们在开发治疗癌症和炎症的新型治疗剂方面具有潜力 (Rahmouni 等,2016).

  • 抗菌活性:包含吡唑并嘧啶部分的衍生物显示出有希望的抗菌活性。这表明这些化合物在开发新的抗菌剂中具有潜在用途,以解决抗生素耐药性的日益严重的问题 (Bondock 等,2008).

作用机制

These pyrimidine derivatives exert their anticancer potential through different action mechanisms. One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

未来方向

The compound is currently undergoing phase I and phase II clinical trials . The future directions of this compound will likely depend on the results of these trials and subsequent studies.

属性

IUPAC Name

11,13-dimethyl-6-(4-methylpiperazin-1-yl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6/c1-5-6-15-12-16(24-9-7-23(4)8-10-24)25-19(21-15)17-13(2)11-14(3)20-18(17)22-25/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYWSCSRSNWTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4CCN(CC4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。